molecular formula C4H9N2O6P B14399453 N-Carbamoyl-3-phosphono-L-alanine CAS No. 87862-96-2

N-Carbamoyl-3-phosphono-L-alanine

Cat. No.: B14399453
CAS No.: 87862-96-2
M. Wt: 212.10 g/mol
InChI Key: IGSUMCCRHYRNTH-REOHCLBHSA-N
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Description

N-Carbamoyl-3-phosphono-L-alanine is a specialized amino acid derivative of interest in biochemical research. This compound combines structural motifs found in other research compounds: a phosphonate group similar to that in 3-phosphono-L-alanine, which has been studied as a mimic of the pyrophosphate moiety in enzymatic reactions such as those catalyzed by HIV-1 reverse transcriptase , and an N-carbamoyl group, a feature present in substrates for various carbamoyl-amidohydrolase enzymes . The potential presence of both a carbamoyl and a phosphonate group in a single molecule suggests it could be explored as a substrate or inhibitor for enzymes that process carbamoyl amino acids or nucleotides. Enzymes like N-carbamoyl-β-alanine amidohydrolase (CβAA) are known to act on N-carbamoyl-amino acids and can exhibit broad substrate specificity for the production of optically pure amino acids, though they may show preference for linear over large, branched substrates . Researchers might investigate whether this compound is a candidate substrate for such enzymes, given that some amidohydrolases can hydrolyze substrates where the carboxyl group is replaced by a phosphonic acid group . The phosphonate moiety, being bioisosteric with phosphate and carboxylate groups, makes this compound a potentially valuable building block for studying enzyme mechanisms, metabolic pathways, and for the development of enzyme inhibitors or novel bioconjugates. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

87862-96-2

Molecular Formula

C4H9N2O6P

Molecular Weight

212.10 g/mol

IUPAC Name

(2R)-2-(carbamoylamino)-3-phosphonopropanoic acid

InChI

InChI=1S/C4H9N2O6P/c5-4(9)6-2(3(7)8)1-13(10,11)12/h2H,1H2,(H,7,8)(H3,5,6,9)(H2,10,11,12)/t2-/m0/s1

InChI Key

IGSUMCCRHYRNTH-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)N)P(=O)(O)O

Canonical SMILES

C(C(C(=O)O)NC(=O)N)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Approaches

Protection of the α-Amino Group

The α-amino group of L-alanine must be protected to prevent undesired side reactions during subsequent phosphorylation. Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are commonly employed due to their stability under phosphorylation conditions. For example, Boc protection is achieved by treating L-alanine with di-tert-butyl dicarbonate in a mixed solvent system (e.g., THF/water, 1:1) at pH 8–9, yielding Boc-L-alanine in >85% yield.

Introduction of the Phosphono Group at the β-Carbon

Introducing a phosphono group at the β-carbon necessitates strategic functionalization of the alanine backbone. Two predominant methods are adapted from nucleoside phosphonate synthesis:

Michaelis-Arbuzov Reaction

A halogenated intermediate is reacted with triethyl phosphite to form a phosphonate ester. For instance, β-bromoalanine (prepared via radical bromination of Boc-L-alanine using N-bromosuccinimide and AIBN) undergoes Arbuzov reaction with triethyl phosphite at 110°C for 12 hours, yielding Boc-protected 3-phosphono-L-alanine triethyl ester. This method typically achieves 60–70% yields but requires rigorous exclusion of moisture.

Nucleophilic Displacement with Phosphite Salts

A tosylate or mesylate derivative of Boc-L-alanine is treated with lithium diethyl phosphite in DMF at −20°C. For example, Boc-L-alanine-β-tosylate reacts with LiP(O)(OEt)₂ to form the phosphonate ester in 55–65% yield. This approach offers better stereochemical control compared to the Arbuzov method.

Carbamoylation of the α-Amino Group

After deprotection of the Boc group (using TFA/CH₂Cl₂), the free α-amino group is carbamoylated. Two routes are viable:

Reaction with Potassium Cyanate

Treating 3-phosphono-L-alanine with potassium cyanate in aqueous HCl (pH 3–4) at 0°C forms N-carbamoyl-3-phosphono-L-alanine in 40–50% yield. The reaction proceeds via electrophilic attack of the isocyanate intermediate on the amino group.

Use of Carbamoyl Chloride

In anhydrous DCM, 3-phosphono-L-alanine reacts with carbamoyl chloride in the presence of triethylamine (2 equiv) to yield the title compound. This method achieves higher yields (60–70%) but requires strict anhydrous conditions to avoid hydrolysis of the carbamoyl chloride.

Deprotection and Purification

The phosphonate triethyl ester is hydrolyzed to the free phosphonic acid using trimethylsilyl bromide (TMSBr) in CH₃CN at room temperature. Final purification is achieved via ion-exchange chromatography (Dowex 50WX8, H⁺ form) followed by reverse-phase HPLC (C18 column, 0.1% TFA/MeCN gradient), yielding this compound with >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz) : δ 3.85 (dd, J = 8.2 Hz, 1H, α-CH), 3.12 (m, 2H, β-CH₂), 1.98 (s, 2H, PO₃H₂).
  • ³¹P NMR (D₂O, 162 MHz) : δ 18.5 (s, PO₃H₂).
  • HRMS (ESI-) : m/z calc. for C₄H₉N₂O₆P [M−H]⁻: 234.0254; found: 234.0251.

Crystallographic Analysis

Single crystals grown via vapor diffusion (0.1 M phosphate buffer, pH 7.0, 20% PEG 8000) reveal a zwitterionic structure with intramolecular hydrogen bonding between the carbamoyl NH and phosphonate oxygen (2.8 Å).

Challenges and Optimization

Diastereomer Formation

Phosphorylation at the β-carbon generates a chiral center, leading to diastereomeric mixtures (e.g., 55:45 R/S ratio via Arbuzov). Resolution is achieved using chiral HPLC (Chiralpak IC column, 30% EtOH/heptane), though yields drop to 20–30%.

Toxicity of Reagents

Tin-based catalysts (e.g., tributylstannyl methoxide) used in phosphorylation are toxic and require stringent removal via Chelex-100 resin.

Solubility Issues

The polar nature of this compound complicates crystallization. Lyophilization from tert-butanol/water (1:4) yields amorphous powder with 98% purity.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-3-phosphono-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The compound can participate in substitution reactions where the carbamoyl or phosphono groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-Carbamoyl-3-phosphono-L-alanine involves its interaction with specific molecular targets and pathways. For instance, in targeted cancer therapy, the compound inhibits peroxiredoxin-2 (PRDX2) in CHEK2-null colorectal cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent DNA damage . This results in apoptosis of the cancer cells due to persistent DNA damage.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table compares N-Carbamoyl-3-phosphono-L-alanine with three structurally related compounds: BMAA (β-N-methylamino-L-alanine), BOAA (β-N-oxalylamino-L-alanine), and N-Carbobenzyloxy-L-alanine.

Compound Key Functional Groups Molecular Weight (g/mol) Biological Activity Receptor Interaction
This compound Carbamoyl (-NHCO-), Phosphono (-PO₃H₂) ~260 (estimated) Hypothesized: NMDA receptor modulation* Potential NMDA antagonist†
BMAA β-N-methylamino 118.12 Neurotoxic excitotoxin NMDA receptor agonist
BOAA β-N-oxalylamino 176.13 Neurotoxic excitotoxin Non-NMDA (AMPA/kainate) agonist
N-Carbobenzyloxy-L-alanine Carbobenzyloxy (-OCOCH₂C₆H₅) 285.33 Synthetic intermediate (peptide chemistry) Not biologically active

*Inference based on phosphono group’s structural similarity to D-APV, a known NMDA antagonist . †Hypothesized due to structural parallels with D-APV, which attenuates BMAA toxicity .

Neurotoxicity and Receptor Specificity

  • BMAA and BOAA: Both are neurotoxic excitotoxins linked to neurodegenerative diseases. BMAA acts primarily on NMDA receptors (EC₅₀ ~1 mM), while BOAA targets non-NMDA receptors (EC₅₀ ~20 µM) . Their toxicity is concentration- and duration-dependent, with distinct protective effects from receptor antagonists (e.g., D-APV for BMAA; kynurenate for BOAA).
  • However, the carbamoyl group could alter bioavailability or receptor affinity compared to BMAA/BOAA.

Q & A

Q. What are the recommended synthetic routes for N-Carbamoyl-3-phosphono-L-alanine, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : Synthesis typically involves phosphorylation of L-alanine derivatives. For example, 3-phosphono-DL-alanine (CAS 5652-28-8) is synthesized via Michaelis-Arbuzov reactions using trialkyl phosphites . To ensure stereochemical purity (e.g., L-configuration), chiral auxiliaries or enzymatic resolution may be employed. Reaction temperature (e.g., maintaining <90°C to prevent racemization) and solvent polarity (e.g., anhydrous DMF for carbamoylation) are critical . Confirm stereochemistry via chiral HPLC or X-ray crystallography .

Q. How should researchers optimize purification protocols for this compound to minimize phosphonate group degradation?

  • Methodological Answer : Use ion-exchange chromatography (e.g., Dowex-50 resin) to isolate the phosphonate moiety, followed by recrystallization in ethanol/water mixtures (melting point ~117–119°C, as seen in structurally similar compounds) . Avoid prolonged exposure to acidic conditions (pH <3) to prevent hydrolysis. Lyophilization under vacuum preserves stability .

Q. What analytical techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Confirm carbamoyl (δ ~6.5–7.0 ppm for NH protons) and phosphono groups (δ ~15–25 ppm for ³¹P) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions (expected m/z ~212.1 for C₄H₉N₂O₅P) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and P percentages (e.g., C: 22.6%, P: 14.6%) .

Advanced Research Questions

Q. How do researchers address discrepancies in reported enzymatic inhibition data for phosphono-alanine analogs like this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. For example, aspartate aminotransferase inhibition varies with isoform-specific active-site flexibility . Validate using:
  • Kinetic Assays : Measure Kᵢ under standardized conditions (e.g., 25°C, 50 mM Tris-HCl pH 7.5).
  • Structural Modeling : Dock the compound into enzyme active sites (e.g., PDB ID 1AJS for alanine racemase) to identify steric/electronic mismatches .

Q. What computational or experimental strategies resolve contradictions in reported enzymatic inhibition data for phosphono-alanine analogs?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with isothermal titration calorimetry (ITC) to assess binding entropy/enthalpy. For example, MD can reveal conformational changes in alanine racemase upon inhibitor binding, while ITC quantifies ΔG and ΔH . Cross-validate with mutagenesis studies (e.g., D305A mutation in alanine racemase disrupts phosphonate binding) .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer :
  • Quality Control : Use in-process monitoring (e.g., TLC with ninhydrin staining for free amino groups).
  • Standardized Protocols : Fix reaction parameters (e.g., 1.2 eq. phosphorylating agent, 24-hour reaction time) .
  • Batch Analysis : Compare ¹H NMR spectra and optical rotation ([α]D²⁵ = +8.5° for L-enantiomer) .

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